An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-indole-3-carboxylic acid
Introduction
5-bromo-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a bromine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel bioactive molecules.[1] Researchers in drug discovery leverage this intermediate for synthesizing compounds targeting a range of biological pathways, including potential inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, making it significant in the development of anti-cancer agents.[1][2]
A thorough understanding of the physical properties of 5-bromo-1H-indole-3-carboxylic acid is paramount for its effective application. These properties—including melting point, solubility, and acidity (pKa)—dictate the conditions required for its storage, handling, reaction setup, purification, and formulation. This guide provides an in-depth analysis of these core physical characteristics, blending established data with field-proven experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of 5-bromo-1H-indole-3-carboxylic acid are summarized below. Each of these will be explored in greater detail in the subsequent sections.
| Property | Value / Description | Source(s) |
| IUPAC Name | 5-bromo-1H-indole-3-carboxylic acid | |
| CAS Number | 10406-06-1 | [3] |
| Molecular Formula | C₉H₆BrNO₂ | [3] |
| Molecular Weight | 240.06 g/mol | [3] |
| Appearance | White to light yellow or pink crystalline powder | [3][4] |
| Melting Point | 216-220 °C | [4] |
| Boiling Point | 240 °C (literature value, likely decomposition) | [2][5] |
| Storage | Store in a cool, dark, and dry place (0-8 °C recommended) | [3] |
Melting Point: A Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[5] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[5] 5-bromo-1H-indole-3-carboxylic acid is reported to have a melting point range of 216-220 °C .[4]
Causality Behind the High Melting Point
The high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice. These forces include:
-
Hydrogen Bonding: The carboxylic acid functional group allows for the formation of strong hydrogen-bonded dimers between molecules.
-
Dipole-Dipole Interactions: The polar C-Br, C=O, and N-H bonds create significant dipole moments, leading to strong electrostatic attractions.
-
π-π Stacking: The planar aromatic indole rings can stack on top of each other, creating stabilizing van der Waals interactions.
Overcoming these collective forces requires a substantial amount of thermal energy, resulting in a high melting point.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a Mel-Temp apparatus or a similar heated-block device, a standard and reliable method in organic chemistry labs.
Methodology:
-
Sample Preparation: Place a small amount of dry 5-bromo-1H-indole-3-carboxylic acid on a clean, dry watch glass. Finely powder the sample using a spatula.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should fill the tube to a height of about 2-3 mm. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
-
Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a preliminary value. This saves time.[5]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[5] A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: For trustworthy results, repeat the careful determination at least twice with fresh samples. The results should be consistent.[5]
Boiling Point and Thermal Stability
While a boiling point of 240 °C is listed in some sources, it is crucial to interpret this value with caution.[2][5] For a complex organic solid with a high melting point of ~220 °C, this value likely represents the temperature at which the compound begins to decompose rather than boil at atmospheric pressure. The strong intermolecular forces that give it a high melting point also mean that a very high temperature would be required to achieve a vapor pressure equal to atmospheric pressure. At such temperatures, the energy supplied is often sufficient to break intramolecular covalent bonds, leading to decomposition.
For research applications, determining the boiling point of this solid is generally not a practical or necessary characterization step. Techniques like thermogravimetric analysis (TGA) would be more appropriate for assessing its thermal stability.
Solubility Profile: Guiding Reaction and Purification Strategies
-
Non-Polar Solvents (e.g., Hexane): Expected to be insoluble . The highly polar carboxylic acid and indole N-H groups are incompatible with non-polar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Expected to have good solubility . These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. DMSO is often an excellent solvent for such compounds.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility . These solvents can both donate and accept hydrogen bonds, facilitating the dissolution of the compound.
-
Water: Expected to be poorly soluble . While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic bromo-indole core significantly reduces aqueous solubility.[6]
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble . The carboxylic acid group (an acid) will react with a base to form the corresponding carboxylate salt (sodium 5-bromo-1H-indole-3-carboxylate). This ionic salt is significantly more polar than the neutral acid and is readily soluble in water.
-
Aqueous Acid (e.g., 5% HCl): Expected to be insoluble . The compound lacks a sufficiently basic functional group to be protonated by a dilute acid.
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a systematic approach to determine the solubility of 5-bromo-1H-indole-3-carboxylic acid in various solvents.
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, Acetone, DMSO, 5% NaOH, 5% HCl).
-
Sample Addition: Add approximately 20-30 mg of the compound to each test tube.
-
Solvent Addition: Add the first solvent dropwise, up to 1 mL, shaking vigorously after each addition.
-
Observation: Stir or vortex each tube for 60 seconds. Observe if the solid dissolves completely.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No noticeable amount of solid dissolves.
-
-
Acid-Base Test: For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic. The reappearance of the solid precipitate confirms the presence of the acidic carboxylic acid group.
Visualization: Solubility Testing Workflow
The logical flow of a comprehensive solubility test can be visualized as follows.
Caption: A workflow diagram for classifying an organic compound based on its solubility in different solvents.
Acidity (pKa): Quantifying Acid Strength
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For 5-bromo-1H-indole-3-carboxylic acid, there are two acidic protons: one on the carboxylic acid group (-COOH) and one on the indole nitrogen (-NH).
-
Carboxylic Acid Proton: This is the most acidic proton. The pKa of benzoic acid is ~4.2, and the electronic properties of the bromo-indole ring will influence this value. It is expected to be in the range of 3.5 - 4.5 .
-
Indole N-H Proton: This proton is significantly less acidic, with a pKa typically around 17 in DMSO. In aqueous solution, it is essentially non-acidic.
Experimental Protocol: pKa Determination for Poorly Soluble Compounds
Determining the pKa of a compound with low water solubility requires specialized techniques, as a standard aqueous titration is not feasible. Spectrophotometric or potentiometric methods using co-solvents are common.[7][8]
Methodology (UV-Vis Spectrophotometry):
-
Principle: The protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the compound will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of [HA] to [A⁻] and subsequently the pKa.
-
Solvent System: Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 7). A co-solvent like methanol or DMSO may be necessary to ensure the compound remains dissolved across the entire pH range.
-
Stock Solution: Prepare a concentrated stock solution of 5-bromo-1H-indole-3-carboxylic acid in the chosen co-solvent.
-
Sample Preparation: To a series of cuvettes, add a small, constant aliquot of the stock solution and fill to the mark with the different pH buffers.
-
Spectral Scans: Obtain the full UV-Vis spectrum for the compound in a highly acidic (pH << pKa) and a highly basic (pH >> pKa) solution to identify the spectra of the pure HA and A⁻ forms, respectively. Identify an analytical wavelength where the absorbance difference between the two forms is maximal.
-
Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.
-
Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following relationship for each pH point:
-
pKa = pH + log( (A_max - A) / (A - A_min) )
-
Where A is the absorbance at a given pH, A_max is the absorbance of the pure basic form, and A_min is the absorbance of the pure acidic form.
-
Spectral Analysis: The Molecular Fingerprint
Spectroscopic data provides an unambiguous confirmation of a molecule's structure. While a definitive spectrum for 5-bromo-1H-indole-3-carboxylic acid is not available from the provided search results, its key features can be reliably predicted based on its functional groups and the analysis of similar indole derivatives.[9]
| Technique | Predicted Key Features |
| ¹H NMR | - -COOH Proton: Very broad singlet, δ ≈ 12-13 ppm. - -NH Proton: Broad singlet, δ ≈ 11-12 ppm. - Aromatic Protons (H2, H4, H6, H7): Complex pattern in the δ ≈ 7.2-8.5 ppm region. H2 will be a singlet or narrow triplet. H4 will be a doublet. H6 will be a doublet of doublets. H7 will be a doublet. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): δ ≈ 165-175 ppm. - Aromatic Carbons: 8 signals in the δ ≈ 100-140 ppm range. - C-Br Carbon (C5): Shift influenced by the heavy bromine atom, typically around δ ≈ 115 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band, 3300-2500 cm⁻¹.[10] - N-H Stretch: Moderate, sharp band, ~3400 cm⁻¹. - C-H Stretch (Aromatic): Sharp bands, ~3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp band, 1760-1690 cm⁻¹.[10] - C=C Stretch (Aromatic): Multiple bands, 1600-1450 cm⁻¹. - C-O Stretch: Moderate band, 1320-1210 cm⁻¹.[10] |
| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), loss of Br (M-79/81). |
Conclusion
This technical guide has provided a detailed examination of the core physical properties of 5-bromo-1H-indole-3-carboxylic acid. By understanding its high melting point, inferring its solubility profile, and appreciating the nuances of its acidity and thermal stability, researchers can optimize its use in synthetic and medicinal chemistry applications. The provided experimental protocols offer a validated framework for verifying these properties in the laboratory, ensuring both the purity of the material and the success of subsequent research endeavors. The predicted spectral data serves as a benchmark for structural confirmation, completing the foundational knowledge required to confidently work with this important chemical intermediate.
References
- Melting point determination. (n.d.).
-
Grauwels, L., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
- Van Bramer, S. E. (1996). Weak Acid pKa Determination Using Capillary Zone Electrophoresis.
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
- Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Der Pharmacia Lettre, 3(4), 183-192.
-
University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromoindole-3-carboxaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Determination of melting and boiling points. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. 10406-06-1|5-Bromo-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromoindole-3-carboxylic Acid | 10406-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 5-Bromoindole-3-carboxylic Acid | 10406-06-1 | TCI AMERICA [tcichemicals.com]
- 6. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
